molecular formula C5H9NO2 B7806469 Methyl 3-aminocrotonate

Methyl 3-aminocrotonate

Cat. No.: B7806469
M. Wt: 115.13 g/mol
InChI Key: XKORCTIIRYKLLG-UHFFFAOYSA-N
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Description

Methyl 3-aminocrotonate is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid, featuring an amino group at the third position and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminocrotonate can be achieved through several methods. One common approach involves the reaction of 3-halogenated butene with magnesium in an ether solvent to form a Grignard reagent. This reagent is then reacted with a carbonic ester to yield the desired product . Another method involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane, which is compatible with various amino acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as the preparation of intermediates, reaction monitoring, and purification through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminocrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-aminocrotonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-aminocrotonate exerts its effects involves interactions with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminocrotonate is unique due to the presence of both an amino group and a methyl ester functional group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORCTIIRYKLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051715
Record name Methyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-39-1, 21731-17-9
Record name Methyl 3-amino-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14205-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-amino-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminocrotonate
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Record name Methyl 3-aminocrotonate
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